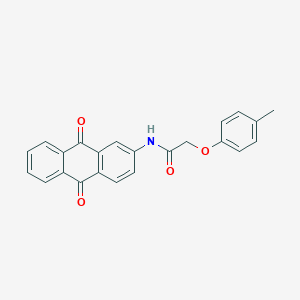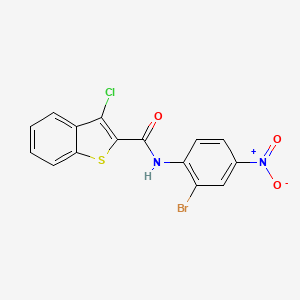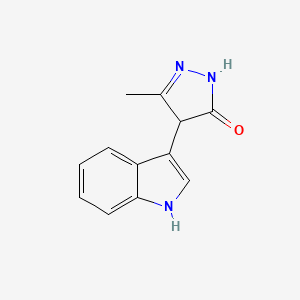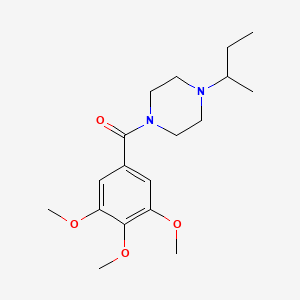
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide, also known as DAAO inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit D-amino acid oxidase (DAAO), an enzyme that plays a crucial role in the metabolism of D-amino acids.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide involves the inhibition of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide, an enzyme that catalyzes the oxidative deamination of D-amino acids. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide is primarily found in the peroxisomes of the liver and kidneys, and its activity has been linked to various neurological and psychiatric disorders. The inhibition of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide by N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide can lead to the accumulation of D-amino acids in the brain, which can potentially modulate neurotransmission and improve cognitive function.
Biochemical and Physiological Effects:
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase the levels of D-amino acids in the brain, which can potentially lead to the modulation of neurotransmission and improve cognitive function. Additionally, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide has been shown to have antioxidant properties, which can potentially protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its ability to selectively inhibit N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide. This allows for the modulation of D-amino acid metabolism without affecting other physiological processes. Additionally, the compound has been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of using N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide. One potential direction is the development of more potent and selective N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide inhibitors. Additionally, the therapeutic potential of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide in various neurological and psychiatric disorders can be further explored. The compound can also be used in combination with other drugs to enhance its therapeutic effects. Finally, the potential toxicity of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide can be further investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 9,10-anthraquinone-2-carboxylic acid with 4-methylphenol in the presence of thionyl chloride. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal and acetic anhydride to obtain the final product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the product have been optimized through various methods.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide, an enzyme that is responsible for the metabolism of D-amino acids. D-amino acids are known to play a crucial role in various physiological processes, including neurotransmission, hormonal regulation, and immune response. Therefore, the inhibition of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide by N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-methylphenoxy)acetamide can potentially lead to the modulation of these processes.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-6-9-16(10-7-14)28-13-21(25)24-15-8-11-19-20(12-15)23(27)18-5-3-2-4-17(18)22(19)26/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQZPGVLHPRELP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(2,5-dimethylphenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B5029424.png)

![3-ethyl-10-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5029429.png)
![2-isopropyl-5-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5029443.png)

![1,3-dimethyl-5-(3-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5029465.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5029473.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5029490.png)

![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5029507.png)
![5-methyl-3-(3-methylbutyl)-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B5029513.png)
![4-butyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5029520.png)
![4-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-N-phenylbenzamide](/img/structure/B5029528.png)
![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029534.png)